molecular formula C16H14F3N3O2 B12457954 4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid

4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid

Cat. No.: B12457954
M. Wt: 337.30 g/mol
InChI Key: NPAPQBVEDKLZTC-UHFFFAOYSA-N
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Description

4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a trifluoromethyl group attached to the quinazoline ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the trifluoromethyl group. The final step involves the coupling of the quinazoline derivative with aminobenzoic acid under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-[5,6,7,8-Tetrahydroquinazolin-2-yl]aminobenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-[4-(Trifluoromethyl)quinazolin-2-yl]aminobenzoic acid: The trifluoromethyl group is attached to a different position on the quinazoline ring.

Uniqueness

The presence of the trifluoromethyl group in 4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid imparts unique chemical and biological properties, making it distinct from similar compounds. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, which can lead to improved efficacy in various applications.

Properties

Molecular Formula

C16H14F3N3O2

Molecular Weight

337.30 g/mol

IUPAC Name

4-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]amino]benzoic acid

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)13-11-3-1-2-4-12(11)21-15(22-13)20-10-7-5-9(6-8-10)14(23)24/h5-8H,1-4H2,(H,23,24)(H,20,21,22)

InChI Key

NPAPQBVEDKLZTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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